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molecular formula C11H24O3 B8681851 2-Octylglycerol CAS No. 35396-30-6

2-Octylglycerol

Cat. No. B8681851
M. Wt: 204.31 g/mol
InChI Key: CNCADJQPAKJTNP-UHFFFAOYSA-N
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Patent
US05275757

Procedure details

0.6 ml of concentrated sulfuric acid was added to 165 g of 1-octanol, the mixture was stirred at room temperature and 23.5 g of glycidol was added dropwise. The reaction mixture was poured on ice water, the mixture was neutralized with 1N aqueous sodium hydroxide solution and extracted with ether, and the ether layer was dried over anhydrous sodium sulfate. The solvent was distilled away, the most part of 1-octanol was removed by vacuum distillation, and the residue was distilled under a vacuum of 1 mmHg to give 10.3 g of the desired product containing a by-product 3-octyloxy-1,2-propanediol.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]1[O:8][CH:7]1[CH2:9][OH:10].[OH-].[Na+].[CH2:13]([OH:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>>[CH2:13]([O:21][CH:7]([CH2:9][OH:10])[CH2:6][OH:8])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
165 g
Type
reactant
Smiles
C(CCCCCCC)O
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured on ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
CUSTOM
Type
CUSTOM
Details
the most part of 1-octanol was removed by vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under a vacuum of 1 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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